3,4-bis(butyrylamino)benzoic acid

Description

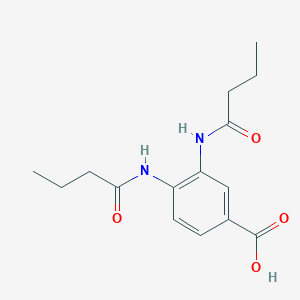

3,4-Bis(butyrylamino)benzoic acid is a benzoic acid derivative substituted with butyrylamino groups (-NH-CO-C3H7) at the 3- and 4-positions.

Properties

IUPAC Name |

3,4-bis(butanoylamino)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O4/c1-3-5-13(18)16-11-8-7-10(15(20)21)9-12(11)17-14(19)6-4-2/h7-9H,3-6H2,1-2H3,(H,16,18)(H,17,19)(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPDGMVGDYZBKTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=C(C=C(C=C1)C(=O)O)NC(=O)CCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-bis(butyrylamino)benzoic acid typically involves the reaction of 3,4-diaminobenzoic acid with butyric anhydride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction can be represented as follows:

3,4-diaminobenzoic acid+2butyric anhydride→3,4-bis(butyrylamino)benzoic acid+2acetic acid

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3,4-bis(butyrylamino)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The butyrylamino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

3,4-bis(butyrylamino)benzoic acid has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-bis(butyrylamino)benzoic acid involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

3,4-Bis(benzyloxy)benzoic Acid

- Structure : Features benzyloxy (-O-CH2C6H5) groups at the 3- and 4-positions.

- Synthesis : Prepared via condensation of 3,4-dihydroxybenzoic acid with benzyl bromide, often using bases like K2CO3.

- Applications : Used in liquid-crystalline materials and as a precursor for amide derivatives in drug discovery (e.g., inhibitors for DYRK1A/B kinase) .

- Key Differences: Reactivity: Benzyloxy groups are ethers, less reactive than amides, requiring harsher conditions for cleavage (e.g., hydrogenolysis). Solubility: Higher lipophilicity due to aromatic benzyl groups compared to the aliphatic butyrylamino substituents.

3,4-Bis(trifluoromethyl)benzoic Acid

- Structure : Contains electron-withdrawing trifluoromethyl (-CF3) groups.

- Properties: Acidity: Strongly acidic (pKa ~1–2) due to the electron-withdrawing effect of -CF3, unlike the weakly acidic butyrylamino groups . Thermal Stability: High thermal stability (melting point >200°C) compared to amide-containing analogs .

- Applications : Used in agrochemicals and pharmaceuticals for its metabolic stability and resistance to enzymatic degradation .

3,4-Bis(methoxymethoxy)benzoic Acid

- Structure : Substituted with methoxymethoxy (-O-CH2-O-CH3) groups.

- Synthesis : Derived from 3,4-dihydroxybenzoic acid via protection with methoxymethyl chloride .

- Key Differences: Protection Strategy: Methoxymethoxy groups are acid-labile, enabling selective deprotection under mild conditions, unlike the stable butyrylamino amide bonds . Solubility: Polar methoxymethoxy groups enhance water solubility relative to butyrylamino substituents.

Schiff Base Derivatives (e.g., 3,4-Bis((E)-2-hydroxybenzylideneamino)benzoic Acid)

- Structure: Features imine (-CH=N-) linkages formed between amino groups and aldehydes.

- Applications : Acts as a ligand for oxovanadium(IV) complexes, demonstrating antimicrobial and anticancer activity .

- Key Differences: Coordination Chemistry: Schiff bases exhibit stronger metal-binding affinity compared to simple amides like butyrylamino groups. Stability: Imine bonds are prone to hydrolysis, whereas amides are more stable under physiological conditions .

Comparative Data Table

*Estimated based on analogous amide-containing benzoic acids.

Research Findings and Implications

- Synthetic Flexibility: The butyrylamino groups in 3,4-bis(butyrylamino)benzoic acid likely enable versatile functionalization, similar to benzyloxy or methoxymethoxy analogs, but with enhanced hydrolytic stability compared to Schiff bases .

- Biological Activity : Amide groups may enhance binding to biological targets via hydrogen bonding, as seen in kinase inhibitors derived from 3,4-bis(benzyloxy)benzoic acid .

- Material Science: The hydrophobic butyrylamino groups could improve compatibility with polymeric matrices, analogous to trifluoromethyl derivatives used in high-performance materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.